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Compound of Interest

Compound Name: 12S-Hepe

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive overview of the methodologies employed in the structural characterization of
12-hydroxyeicosatetraenoic acid (12-HETE) isomers. This document moves beyond a simple
recitation of protocols to offer a deeper understanding of the rationale behind experimental
choices, ensuring both technical accuracy and practical applicability.

Introduction: The Biological Dichotomy of 12-HETE
Isomers

12-Hydroxyeicosatetraenoic acid (12-HETE) is a pivotal lipid signaling molecule derived from
the oxygenation of arachidonic acid. It exists primarily as two stereocisomers, 12(S)-HETE and
12(R)-HETE, each with distinct biosynthetic origins and biological functions that underscore the
criticality of their accurate structural differentiation.[1][2]

12(S)-HETE is predominantly synthesized by the action of 12-lipoxygenase (12-LOX) enzymes,
such as platelet-type 12-LOX (ALOX12).[1] This isomer is implicated in a multitude of
physiological and pathophysiological processes, including thrombogenesis, inflammation, and
cancer progression, where it can promote cell growth, adhesion, and metastasis.[3][4] In
contrast, 12(R)-HETE can be generated by cytochrome P450 enzymes or a specific 12R-
lipoxygenase (ALOX12B), with elevated levels observed in certain skin conditions like
psoriasis.[2][3]
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The profound differences in the biological roles of these enantiomers necessitate precise and
robust analytical methods to distinguish and quantify them in complex biological matrices. This
guide will detail the state-of-the-art techniques for their structural elucidation, with a primary
focus on chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Part 1: Foundational Workflow for 12-HETE Isomer
Analysis

The accurate characterization of 12-HETE isomers is a multi-step process that begins with
meticulous sample preparation to isolate the analytes of interest, followed by their separation
and subsequent detection and identification. Each stage is critical for achieving reliable and
reproducible results.
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Caption: High-level workflow for 12-HETE isomer analysis.

Part 2: Sample Preparation: Isolating Analytes from
a Complex Milieu

The primary challenge in analyzing 12-HETE isomers is their low endogenous concentrations
within intricate biological matrices. Therefore, a robust extraction and purification protocol is
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paramount to remove interfering substances and enrich the analytes of interest.

Solid-Phase Extraction (SPE): A Targeted Approach

Solid-phase extraction is a widely used technique for the selective isolation of eicosanoids from

biological fluids and tissue homogenates. Reversed-phase SPE cartridges, such as those

containing C18 sorbent, are particularly effective.[5]

Rationale: The non-polar nature of the C18 stationary phase retains the lipophilic 12-HETE

isomers from the agueous sample matrix while allowing more polar, interfering compounds to

be washed away. A subsequent elution with an organic solvent releases the purified 12-HETE.

Experimental Protocol: SPE of 12-HETE from Plasma

Sample Acidification: Acidify plasma samples to a pH of approximately 3.5 with 2M
hydrochloric acid. This step ensures that the carboxylic acid group of 12-HETE is protonated,
increasing its retention on the reversed-phase sorbent.[6]

Internal Standard Spiking: Add a deuterated internal standard, such as 12(S)-HETE-d8, to
the sample prior to extraction. This is crucial for accurate quantification as it accounts for
analyte loss during sample preparation and any variations in instrument response.[7]

Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol
and then water.[6] This activates the stationary phase and ensures reproducible interactions.

Sample Loading: Apply the acidified plasma sample to the conditioned SPE cartridge.

Washing: Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in
water) to remove hydrophilic impurities.[8] A subsequent wash with a non-polar solvent like
hexane can help remove neutral lipids.[6]

Elution: Elute the 12-HETE isomers with a suitable organic solvent, such as methanol or
ethyl acetate.[6][8]

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of
nitrogen and reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.

[2]
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Part 3: Chiral Liquid Chromatography: The Key to
Isomer Separation

Due to their identical mass and similar chemical properties, the separation of 12(S)-HETE and
12(R)-HETE enantiomers is not possible with standard reversed-phase chromatography. Chiral
chromatography is, therefore, an indispensable tool for their resolution.

Principle of Chiral Stationary Phases (CSPs)

Chiral stationary phases are designed to have stereospecific interactions with enantiomers.
These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric
hindrance, result in the formation of transient diastereomeric complexes between the analyte
and the CSP. The differing stability of these complexes for each enantiomer leads to different
retention times, allowing for their separation.[9]

For the separation of HETE isomers, polysaccharide-based CSPs, such as those derivatized
with amylose or cellulose, are commonly employed.[9][10]

Experimental Protocol: Chiral LC Separation of 12-HETE
Isomers

e Column: A ChiralPak AD-RH (150 x 4.6 mm, 5 um) or a Lux Amylose-2 column (150 x 2.0
mm, 3 um) are examples of effective columns for this separation.[7][10]

o Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent (e.qg.,
methanol or acetonitrile) and an aqueous component with a small amount of acid (e.qg.,
acetic acid or formic acid) is typically used. A common composition is methanol:water:acetic
acid (95:5:0.1, v/viv).[7] The acid helps to suppress the ionization of the carboxyl group,
leading to better peak shape and retention.

e Flow Rate: A flow rate of around 300 pL/min is often used.[7]

e Column Temperature: The column is typically maintained at a constant temperature, for
instance, 40°C, to ensure reproducible retention times.[7]

Under these conditions, the 12(R)-HETE isomer generally elutes before the 12(S)-HETE
isomer.[7]
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Part 4: Tandem Mass Spectrometry: Sensitive
Detection and Structural Confirmation

Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for
the detection and quantification of the low-abundance 12-HETE isomers eluted from the chiral
column. Electrospray ionization (ESI) in the negative ion mode is the preferred ionization
technique for these acidic lipids.

Principle of MS/IMS Analysis

In a tandem mass spectrometer, the deprotonated molecule of 12-HETE ([M-H]~ at m/z 319.2)
is selected in the first quadrupole. This precursor ion is then fragmented by collision-induced
dissociation (CID) in a collision cell. The resulting product ions are then analyzed in the second
quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high
degree of specificity, as only molecules that produce a specific precursor-to-product ion
transition are detected.

Fragmentation Pattern of 12-HETE

The fragmentation of the [M-H]~ ion of 12-HETE yields characteristic product ions that can be
used for its identification and quantification.

Cl CID

Loss of H20 Cleavage at C11-C12
[M-H-H20] m/z 179.1
m/z 301.2 '

Further
Fragmentation

Loss of CO2
[M-H-H20-CO2]~
m/z 257.2
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Caption: Key fragmentation pathways of 12-HETE in negative ion ESI-MS/MS.

The most abundant and commonly monitored transition for the quantification of 12-HETE is m/z
319.2 - 179.1, which corresponds to the cleavage between the C11 and C12 positions.[7][10]
Other transitions, such as 319.2 — 257.2 (loss of water and carbon dioxide), can also be
monitored for confirmation.[7]

Data for MSIMS Analysis of 12-HETE Isomers

Parameter Value Reference
lonization Mode Negative Electrospray (ESI-) [7]
Precursor lon (m/z) 319.2 [71[10]
Product lon (m/z) 179.1 (quantitative) [71[10]
Product lon (m/z) 257.2 (qualitative) [7]
Internal Standard (12(S)-

327.2 [7]
HETE-d8) Precursor lon (m/z)
Internal Standard (12(S)-

184.0 [10]

HETE-d8) Product lon (m/z)

Part 5: Alternative and Complementary Techniques

While chiral LC-MS/MS is the gold standard, other techniques can provide complementary
structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Historically, GC-MS has been used for the analysis of HETEs.[11][12] HowevVer, this technique
requires derivatization to increase the volatility of the analytes.[13][14] This typically involves
esterification of the carboxylic acid and silylation of the hydroxyl group. While sensitive, the
additional sample preparation steps can introduce variability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the de novo structural elucidation of molecules.[15] In
the context of 12-HETE isomers, NMR could be used to confirm the position of the hydroxyl
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group and the stereochemistry of the double bonds, particularly when analyzing purified
standards or highly concentrated samples.[16][17][18][19] However, its lower sensitivity
compared to MS makes it less suitable for the analysis of endogenous levels in biological
samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated diene system in 12-HETE results in a characteristic UV absorbance maximum.
[20][21][22] This property can be utilized for detection following HPLC separation, although it
lacks the specificity and sensitivity of mass spectrometry.[20][23][24] The absorbance of
conjugated dienes is also a key feature that can be exploited for initial characterization.[3]

Conclusion

The structural characterization of 12-HETE isomers is a challenging yet essential task for
understanding their distinct roles in health and disease. The combination of meticulous sample
preparation, high-resolution chiral liquid chromatography, and sensitive tandem mass
spectrometry provides a robust and reliable platform for the accurate identification and
quantification of 12(S)-HETE and 12(R)-HETE. As our understanding of the nuanced roles of
these lipid mediators continues to grow, the application of these advanced analytical
techniques will be instrumental in advancing research and the development of novel
therapeutic strategies.

References
Hawkins, D. J., Kihn, H., Petty, E. H., & Brash, A. R. (1988). Resolution of enantiomers of

hydroxyeicosatetraenoate derivatives by chiral phase high-pressure liquid chromatography.
Analytical Biochemistry, 173(2), 456-462. [Link]

o Powell, W. S., & Rokach, J. (2013). Biosynthesis, biological effects, and receptors of
hydroxyeicosatetraenoic acids (HETES) and oxoeicosatetraenoic acids (oxo-ETES) derived
from arachidonic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of
Lipids, 1831(2), 435-456. [LinK]

e Capdevila, J. H., Wei, S., Kumar, A., Kobayashi, J., Falck, J. R., Gu, J., & Hatzopoulos, A. K.
(2002). Resolution of dihydroxyeicosanoates and of dihydroxyeicosatrienoates by chiral
phase chromatography. Analytical Biochemistry, 307(1), 169-174. [Link]

e Kim, J. Y, Park, J. H., Kim, J. H., Lee, J. E., Lee, J. H., & Lee, S. H. (2015). Quantitative
determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://m.youtube.com/watch?v=HnjLsFKrrvc
https://www.magritek.com/wp-content/uploads/2015/03/Lab-Manual-Identification-of-Isomers-web.pdf
https://www.pearson.com/channels/organic-chemistry/asset/02765d59/the-1h-nmr-spectra-of-three-isomers-with-molecular-formula-c4h9br-are-shown-here-2
https://www.youtube.com/watch?v=sSFOrGM3cOU
https://en.wikipedia.org/wiki/Ultraviolet%E2%80%93visible_spectroscopy
https://www.masterorganicchemistry.com/2016/09/16/introduction-to-uv-vis-spectroscopy/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
https://en.wikipedia.org/wiki/Ultraviolet%E2%80%93visible_spectroscopy
https://www.technologynetworks.com/analysis/articles/uv-vis-spectroscopy-principle-strengths-and-limitations-and-applications-349865
https://www.oceanoptics.com/blog/whole-blood-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710736/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

mass spectrometry in a murine atopic dermatitis model. Journal of the Korean Society for
Applied Biological Chemistry, 58(5), 759-766. [Link]

Wikipedia contributors. (2023, December 19). 12-Hydroxyeicosatetraenoic acid. In
Wikipedia, The Free Encyclopedia. [Link]

ResearchGate. (n.d.). LC-MS/MS detection of 12-HETE and its stable. [Link]

Al-Ameri, A., et al. (2024). 12-Hydroxyeicosatetraenoic acid is the only enzymatically
produced HETE increased under brain ischemia.

Human Metabolome Database. (n.d.). Showing metabocard for 12-HETE (HMDB0006111).
[Link]

LIPID MAPS. (n.d.).

Gouveia-Figueira, S., & Nording, M. L. (2015). Modern Methods of Sample Preparation for
the Analysis of Oxylipins in Biological Samples. Journal of Analytical Methods in Chemistry,
2015, 614034. [Link]

Roy, S., et al. (2021). Key Role of 12-Lipoxygenase and Its Metabolite 12-
Hydroxyeicosatetraenoic Acid (12-HETE) in Diabetic Retinopathy. Current Eye Research,
46(10), 1431-1440. [Link]

Schlotterer, A., et al. (2018). An LC-MS/MS workflow to characterize 16 regio- and
stereoisomeric trihydroxyoctadecenoic acids. Journal of Lipid Research, 59(11), 2217-2228.
[Link]

PubChem. (n.d.). 12S-Hete. [Link]

UC San Diego. (2014). eScholarship. [Link]

Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological
Samples for Wide Coverage in Untargeted Metabolomics. [Link]

Sneddon, J. M., & Smith, F. B. (1982). The separation of leukotrienes and
hydroxyeicosatetraenoic acid metabolites of arachidonic acid by high performance liquid
chromatography (HPLC). Prostaglandins, 24(6), 837-841. [Link]

Bibel, M. (2025, March 9).

Yang, P., et al. (2016). Simultaneous LC-MS/MS analysis of eicosanoids and related
metabolites in human serum, sputum and BALF.

Ogletree, M. L., Schlesinger, K., Nettleman, M., & Hubbard, W. C. (1982). Measurement of 5-
hydroxyeicosatetraenoic acid (5-HETE) in biological fluids by GC-MS. Methods in
Enzymology, 86, 607-612. [Link]

Wikipedia contributors. (2023, December 1). Ultraviolet-visible spectroscopy. In Wikipedia,
The Free Encyclopedia. [Link]

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy?

Technology Networks. (2023, December 18).

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ResearchGate. (n.d.). Chromatogram of 11 relevant eicosanoids after method development.
[Link]

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. [Link]
Ocean Optics. (n.d.). Whole Blood Analysis using UV-Vis Spectroscopy. [Link]
Phenomenex. (n.d.).

Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. [Link]
Daicel Chiral Technologies. (n.d.).

Magritek. (n.d.).

Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br....
[Link]

Murphy, R. C., & Clay, K. L. (1990). Lipoxygenase metabolism of endogenous and
exogenous arachidonate in leukocytes: GC-MS analyses of incubations in H2(18)O buffers.
Methods in Enzymology, 187, 133-143. [Link]

Analytical Chemistry. (2021, March 10). Proton NMR Analysis to identify Isomers. [Link]
Shinde, V. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography
and Sample Injectors in GC. [Link]

Analytical Chemistry. (2022, December 21).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
2. pdf.benchchem.com [pdf.benchchem.com]

3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETES)
and oxoeicosatetraenoic acids (oxo-ETESs) derived from arachidonic acid - PMC
[pmc.ncbi.nlm.nih.gov]

4. tandfonline.com [tandfonline.com]

5. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological
Samples - PMC [pmc.ncbi.nim.nih.gov]

6. arborassays.com [arborassays.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b040304?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/12-Hydroxyeicosatetraenoic_acid
https://pdf.benchchem.com/32/Quantification_of_12_R_HETE_in_biological_samples_using_LC_MS_MS.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5710736/
https://www.tandfonline.com/doi/full/10.1080/02713683.2021.1995003
https://pmc.ncbi.nlm.nih.gov/articles/PMC6515351/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6515351/
https://www.arborassays.com/wp-content/uploads/2021/03/Eicosanoid-sample-extraction-protocol-190412.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid
chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC
[pmc.ncbi.nlm.nih.gov]

8. lipidmaps.org [lipidmaps.org]
9. phx.phenomenex.com [phx.phenomenex.com]

10. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased
under brain ischemia - PMC [pmc.ncbi.nim.nih.gov]

11. Measurement of 5-hydroxyeicosatetraenoic acid (5-HETE) in biological fluids by GC-MS
- PubMed [pubmed.ncbi.nim.nih.gov]

12. Lipoxygenase metabolism of endogenous and exogenous arachidonate in leukocytes:
GC-MS analyses of incubations in H2(18)O buffers - PubMed [pubmed.ncbi.nim.nih.gov]

13. m.youtube.com [m.youtube.com]

14. m.youtube.com [m.youtube.com]

15. creative-biostructure.com [creative-biostructure.com]
16. m.youtube.com [m.youtube.com]

17. magritek.com [magritek.com]

18. The 1H NMR spectra of three isomers with molecular formula C4H9Br... | Study Prep in
Pearson+ [pearson.com]

19. youtube.com [youtube.com]

20. Ultraviolet—visible spectroscopy - Wikipedia [en.wikipedia.org]
21. masterorganicchemistry.com [masterorganicchemistry.com]
22. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

23. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology
Networks [technologynetworks.com]

24. oceanoptics.com [oceanoptics.com]

To cite this document: BenchChem. [An In-depth Technical Guide to the Structural
Characterization of 12-HETE Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b040304+#structural-characterization-of-12s-hete-
isomers]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4588016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4588016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4588016/
https://lipidmaps.org/resources/protocols/Eicosanoids_LCMSMS_Deems.pdf
https://phx.phenomenex.com/lib/ChiralGuide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11392603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11392603/
https://pubmed.ncbi.nlm.nih.gov/7132773/
https://pubmed.ncbi.nlm.nih.gov/7132773/
https://pubmed.ncbi.nlm.nih.gov/3094028/
https://pubmed.ncbi.nlm.nih.gov/3094028/
https://m.youtube.com/watch?v=shZ9iZPNwp4
https://m.youtube.com/watch?v=J8vOmTzfr8s
https://www.creative-biostructure.com/resource-nmr-identify-isomers.htm
https://m.youtube.com/watch?v=HnjLsFKrrvc
https://www.magritek.com/wp-content/uploads/2015/03/Lab-Manual-Identification-of-Isomers-web.pdf
https://www.pearson.com/channels/organic-chemistry/asset/02765d59/the-1h-nmr-spectra-of-three-isomers-with-molecular-formula-c4h9br-are-shown-here-2
https://www.pearson.com/channels/organic-chemistry/asset/02765d59/the-1h-nmr-spectra-of-three-isomers-with-molecular-formula-c4h9br-are-shown-here-2
https://www.youtube.com/watch?v=sSFOrGM3cOU
https://en.wikipedia.org/wiki/Ultraviolet%E2%80%93visible_spectroscopy
https://www.masterorganicchemistry.com/2016/09/16/introduction-to-uv-vis-spectroscopy/
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/spectrum.htm
https://www.technologynetworks.com/analysis/articles/uv-vis-spectroscopy-principle-strengths-and-limitations-and-applications-349865
https://www.technologynetworks.com/analysis/articles/uv-vis-spectroscopy-principle-strengths-and-limitations-and-applications-349865
https://www.oceanoptics.com/blog/whole-blood-analysis/
https://www.benchchem.com/product/b040304#structural-characterization-of-12s-hete-isomers
https://www.benchchem.com/product/b040304#structural-characterization-of-12s-hete-isomers
https://www.benchchem.com/product/b040304#structural-characterization-of-12s-hete-isomers
https://www.benchchem.com/product/b040304#structural-characterization-of-12s-hete-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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